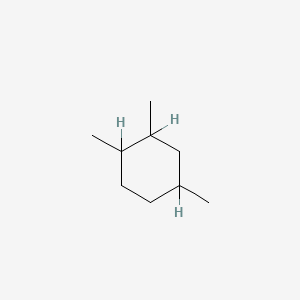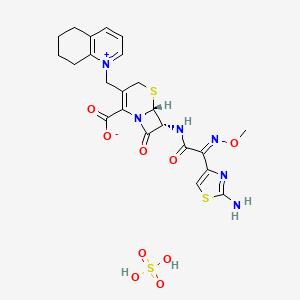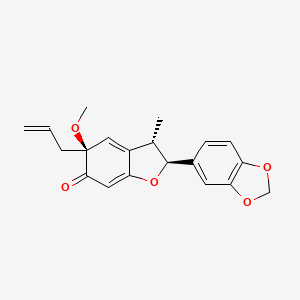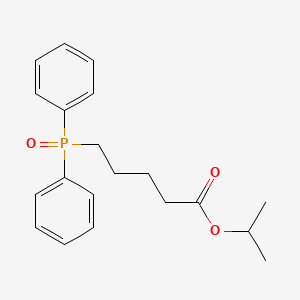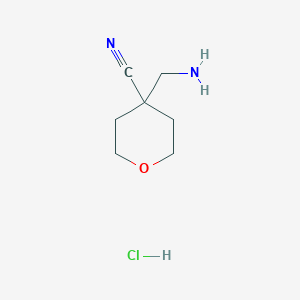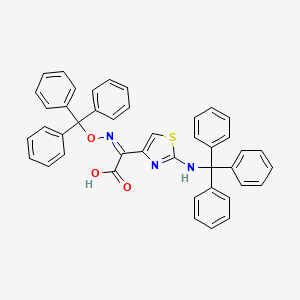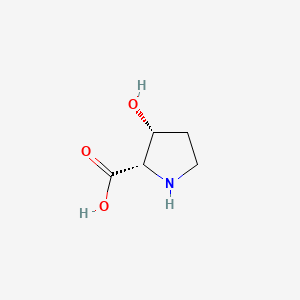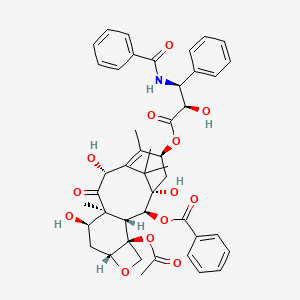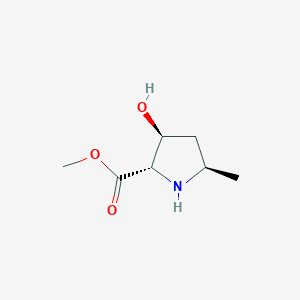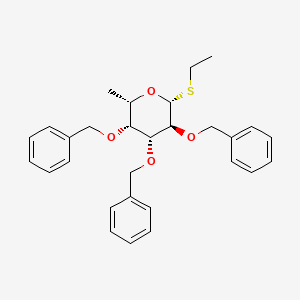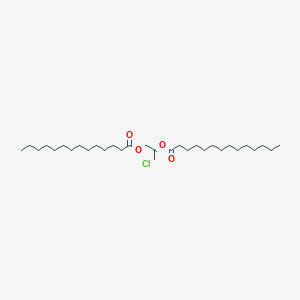
(S)-3-Chloropropane-1,2-diyl ditetradecanoate
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It might include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Determination and Analysis in Edible Oils
- A method was developed to determine the total 3-chloropropane-1,2-diol (3-MCPD) in edible fats and oils. This process involves releasing 3-MCPD from its esters through transesterification with sodium methoxide/methanol. The method is significant as it avoids the formation of additional 3-MCPD, a problem associated with the acidic hydrolysis methods commonly used. This technique is crucial for assessing the safety and quality of edible oils (Weisshaar, 2008).
Understanding Formation in Edible Oils
- Research has been conducted to understand the factors affecting the formation of 3-MCPD esters in edible oil models, considering elements like sodium chloride concentration, the presence of metal ions like Fe3+, pH, heating temperature, and time. This knowledge is vital for controlling and reducing the levels of 3-MCPD esters during edible oil processing and cooking, thereby enhancing food safety (Li et al., 2016).
Formation and Occurrence in Foods
- A comprehensive review discusses the formation routes, occurrence, and potential control measures of 3-CPD esters in foods, particularly refined edible oils. This review is crucial for professionals involved in food research, risk management, and regulation, contributing to a deeper understanding of these contaminants (Hamlet et al., 2011).
Toxicological Assessment
- An important toxicological assessment of 3-MCPD and glycidol fatty acid esters in food highlights the need for further research to understand their bioavailability, metabolism, and potential toxicity. This assessment is foundational for establishing food safety standards and guidelines (Bakhiya et al., 2011).
Analytical Method Development
- Development and validation of sensitive and selective analytical methods for measuring 3-MCPD in biological samples like rat blood and urine are essential for biokinetics studies, contributing to a better understanding of its absorption, distribution, metabolism, and excretion (Berger-Preiss et al., 2010).
Understanding Bioavailability and Metabolism
- Studies quantifying the oral bioavailability of 3-MCPD from its fatty acid esters in rats provide crucial data for risk assessment, emphasizing the need for comprehensive studies on its metabolism and toxicity (Abraham et al., 2013).
Direct Measurement in Oils and Fats
- The development of an HPLC method for directly measuring 3-MCPD fatty acid esters in oils and fats without derivatization treatment signifies a significant advancement in food analysis, offering a simpler and more environmentally friendly approach (Hongru et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S)-3-chloro-2-tetradecanoyloxypropyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H59ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQJIFWCWIWJDB-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H59ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Chloropropane-1,2-diyl ditetradecanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



